molecular formula C20H15N3O2 B253104 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Cat. No. B253104
M. Wt: 329.4 g/mol
InChI Key: OEXDDQSHGYFOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide, also known as BM-573, is a synthetic compound that belongs to the family of pyridine carboxamides. It has been the subject of extensive research due to its potential therapeutic applications in cardiovascular diseases and cancer.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes such as neutral endopeptidase and angiotensin-converting enzyme. These enzymes play a crucial role in regulating blood pressure and cardiovascular function. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide may also act as an antioxidant and anti-inflammatory agent, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of angiotensin-converting enzyme, the reduction of blood pressure, the improvement of endothelial function, and the inhibition of inflammation. It has also been shown to have anticancer effects, such as the inhibition of cell proliferation and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and specificity, as well as its ability to target multiple enzymes and pathways. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide for use in clinical trials.

Synthesis Methods

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylbenzoxazole with 4-chloro-3-nitropyridine, followed by reduction and coupling reactions. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. It has been shown to have beneficial effects on vascular function, lipid metabolism, and inflammation. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has also been investigated for its anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

Product Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3O2/c1-13-4-9-17-18(11-13)25-20(23-17)14-5-7-16(8-6-14)22-19(24)15-3-2-10-21-12-15/h2-12H,1H3,(H,22,24)

InChI Key

OEXDDQSHGYFOCH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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